5-Methylpicolinic acid

Descripción general

Descripción

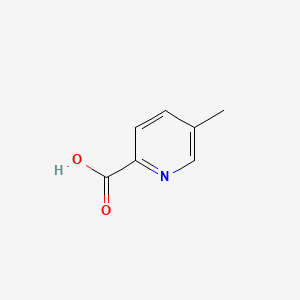

5-Methylpicolinic acid is an organic compound with the molecular formula C7H7NO2 It is a derivative of picolinic acid, characterized by a methyl group attached to the fifth position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Methylpicolinic acid can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethylpyridine using selenium dioxide as an oxidizing agent. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced through a similar oxidation process, often utilizing large-scale reactors to handle the increased volume. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions: 5-Methylpicolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms of the acid.

Common Reagents and Conditions:

Oxidation: Selenium dioxide is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon can be used for reduction reactions.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted picolinic acids and their derivatives, which can have different functional groups attached to the pyridine ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Methylpicolinic acid has been investigated for its potential therapeutic applications, particularly in drug development targeting cardiovascular diseases and metabolic disorders.

Case Study: Cardiovascular Drug Development

A recent study focused on the synthesis of derivatives of this compound aimed at developing new cardiovascular drugs. The synthesized compound exhibited significant binding affinity for key proteins involved in lipid metabolism, such as PCSK9 and SIRT1. Molecular docking studies indicated that the compound could effectively inhibit these proteins, suggesting its potential as a therapeutic agent for dyslipidemia management .

Key Findings:

- Binding Affinity: High affinity for cardiovascular biomarkers.

- Synthesis Yield: 71% yield from the reaction involving nicotinic acid derivatives.

- Drug-Likeness: The compound adheres to drug-likeness criteria, indicating favorable pharmacokinetic properties.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand to form complexes with transition metals. These complexes are studied for their catalytic properties and potential applications in materials science.

Data Table: Coordination Complexes of this compound

| Metal Ion | Complex Type | Stability Constant (log K) | Application Area |

|---|---|---|---|

| Copper (II) | [Cu(5-Methylpicolinate)2] | 6.45 | Catalysis |

| Zinc (II) | [Zn(5-Methylpicolinate)2] | 5.75 | Antimicrobial agents |

| Iron (III) | [Fe(5-Methylpicolinate)3] | 7.20 | Environmental remediation |

Applications:

- Catalysis: Transition metal complexes are utilized in various catalytic reactions, enhancing reaction rates and selectivity.

- Antimicrobial Agents: Zinc complexes have shown promising antimicrobial activity against various pathogens.

Biochemical Applications

This compound is also being explored for its role in biochemical pathways. It acts as a precursor in the synthesis of biologically active compounds.

Case Study: Biochemical Pathway Analysis

Research has demonstrated that this compound can be produced from the enzymatic conversion of aminophenols using engineered bacteria. This bioconversion process yields high amounts of this compound with potential applications in pharmaceutical synthesis .

Key Insights:

- Yield Efficiency: Over 90% yield of this compound from substrate conversion.

- Sustainability: The use of microbial systems promotes eco-friendly production methods.

Material Science

The compound's properties make it suitable for applications in material science, particularly in developing organic light-emitting diodes (OLEDs).

Case Study: OLED Applications

The unique electronic properties of this compound derivatives have been investigated for their use in OLED technology. Studies indicate that compounds derived from this compound exhibit efficient charge transport characteristics and luminescent properties .

Performance Metrics:

- Luminescence Efficiency: High quantum efficiency observed in preliminary tests.

- Charge Mobility: Enhanced charge mobility compared to traditional materials used in OLEDs.

Mecanismo De Acción

The mechanism of action of 5-Methylpicolinic acid involves its ability to chelate metal ions, particularly zinc. This chelation can influence various biological pathways, including those involved in enzyme activity and cellular signaling. The compound’s ability to bind to metal ions makes it a valuable tool in studying metal-dependent biological processes .

Comparación Con Compuestos Similares

Picolinic Acid: The parent compound, differing by the absence of the methyl group.

Nicotinic Acid: An isomer with the carboxyl group at the third position.

Isonicotinic Acid: An isomer with the carboxyl group at the fourth position.

Uniqueness: 5-Methylpicolinic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological interactions. This structural difference can lead to variations in its chelation properties and its ability to participate in specific chemical reactions .

Actividad Biológica

5-Methylpicolinic acid, also known as 5-methylpyridine-2-carboxylic acid, is an organic compound with significant biological activities and therapeutic potential. This article reviews its biological properties, synthesis methods, and applications based on diverse scientific studies.

- Chemical Formula : C₇H₉NO₂

- Molecular Weight : Approximately 137.14 g/mol

- Structure : Characterized by a pyridine ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 2-position.

Biological Activities

This compound exhibits several notable biological activities:

- Neuroprotective Effects : Research indicates that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Studies have shown its ability to mitigate oxidative stress in neuronal cells, suggesting its role in enhancing neuronal survival under stress conditions.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : this compound has been studied for its anti-inflammatory properties, particularly in models of inflammatory diseases. It appears to modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis.

- Potential in Cancer Therapy : Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative effects on cancer cells. This suggests a potential role in cancer therapy, warranting further investigation into its mechanisms of action .

Synthesis Methods

Several methods have been reported for synthesizing this compound, including:

- Chemical Synthesis : Traditional organic synthesis methods involving the reaction of pyridine derivatives with methylating agents.

- Biotechnological Approaches : Utilization of microbial fermentation processes to produce the compound from simpler substrates.

Neuroprotective Study

A study published in Scientific Reports investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and increased antioxidant enzyme activity .

Antimicrobial Activity

Research highlighted in Nature demonstrated that modified forms of picolinic acid derivatives, including this compound, exhibited substantial antimicrobial activity against various bacterial strains. The study focused on the structure-activity relationship, revealing specific molecular features responsible for enhanced efficacy against pathogens .

Anti-inflammatory Research

In another study examining the anti-inflammatory properties of this compound, researchers found that it inhibited pro-inflammatory cytokine production in macrophages. This suggests a mechanism by which the compound could alleviate symptoms in inflammatory diseases.

Applications

The diverse biological activities of this compound suggest several potential applications:

- Pharmaceutical Development : As a neuroprotective and anti-inflammatory agent, it holds promise for developing treatments for neurodegenerative diseases and inflammatory conditions.

- Agricultural Uses : Its antimicrobial properties may be harnessed in developing new herbicides or fungicides.

- Chemical Synthesis : It serves as a valuable precursor in synthesizing various heterocyclic compounds used in medicinal chemistry and materials science.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₇H₉NO₂ |

| Molecular Weight | 137.14 g/mol |

| Solubility | Soluble in water |

| Neuroprotective Activity | Yes |

| Antimicrobial Activity | Yes |

| Anti-inflammatory Activity | Yes |

Propiedades

IUPAC Name |

5-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMYXZFRJDEBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196144 | |

| Record name | Picolinic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4434-13-3 | |

| Record name | 5-Methylpicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4434-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinic acid, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004434133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing mixed-ligand tungsten(IV) complexes using 5-Methylpicolinic acid?

A: The synthesis of mixed-ligand complexes, such as those incorporating this compound, allows researchers to investigate the impact of different ligand combinations on the properties and reactivity of the resulting metal complexes. [] This is particularly relevant in coordination chemistry, where the choice of ligands can significantly influence the stability, geometry, and catalytic activity of the metal center.

Q2: How does the presence of this compound affect the stereochemistry of the tungsten(IV) complexes?

A: Research indicates that the inclusion of this compound alongside other bidentate ligands, like 2-mercaptopyrimidine derivatives, leads to the formation of eight-coordinate tungsten(IV) complexes. [] The specific arrangement of these ligands around the tungsten center influences the overall stereochemistry of the complex. Further characterization and analysis are necessary to determine the precise geometric isomers formed.

Q3: Are there alternative synthetic routes to obtain this compound?

A: Yes, besides its use as a starting material for the tungsten(IV) complexes, this compound can be synthesized from simpler precursors. One reported method involves the synthesis of 3-Alkylpicolinic acids and this compound. [] This suggests that researchers have flexibility in choosing the most suitable synthetic route based on factors like starting material availability and reaction efficiency.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.